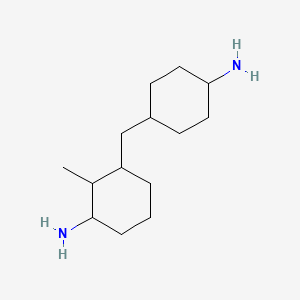
3-((4-Aminocyclohexyl)methyl)-2-methylcyclohexylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 287-858-1: . This compound is notable for its unique structure, which includes two cyclohexylamine groups. It is used in various industrial and scientific applications due to its versatile chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine typically involves the hydrogenation of the corresponding nitrile compound. The reaction is carried out under high pressure and temperature conditions in the presence of a suitable catalyst, such as palladium on carbon. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced purification techniques, such as distillation and crystallization, ensures that the final product meets the required specifications for various applications.
化学反応の分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions to form corresponding oximes and nitriles.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and other derivatives.
科学的研究の応用
Chemistry: In chemistry, 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the production of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the effects of cyclohexylamine derivatives on cellular processes. It is also used in the development of new drugs targeting specific biological pathways.
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic effects. They are studied for their ability to interact with specific receptors and enzymes, making them candidates for the development of new medications.
Industry: In industrial applications, this compound is used as a curing agent for epoxy resins. Its ability to enhance the mechanical properties of polymers makes it valuable in the production of high-performance materials.
作用機序
The mechanism of action of 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.
類似化合物との比較
Cyclohexylamine: A simpler analog with a single cyclohexylamine group.
2-Methylcyclohexylamine: Another analog with a similar structure but different substitution pattern.
Uniqueness: 3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexylamine is unique due to its dual cyclohexylamine groups, which confer distinct chemical and biological properties. This makes it more versatile in various applications compared to its simpler analogs.
特性
CAS番号 |
85586-54-5 |
|---|---|
分子式 |
C14H28N2 |
分子量 |
224.39 g/mol |
IUPAC名 |
3-[(4-aminocyclohexyl)methyl]-2-methylcyclohexan-1-amine |
InChI |
InChI=1S/C14H28N2/c1-10-12(3-2-4-14(10)16)9-11-5-7-13(15)8-6-11/h10-14H,2-9,15-16H2,1H3 |
InChIキー |
KSESQIMXKGVXPO-UHFFFAOYSA-N |
正規SMILES |
CC1C(CCCC1N)CC2CCC(CC2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


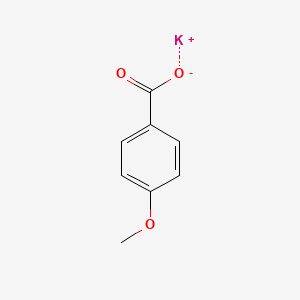
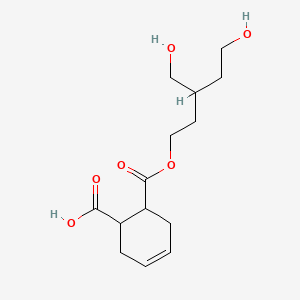
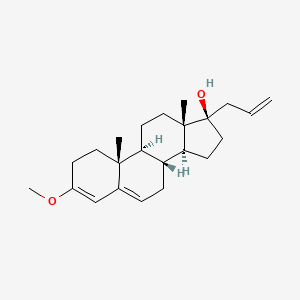






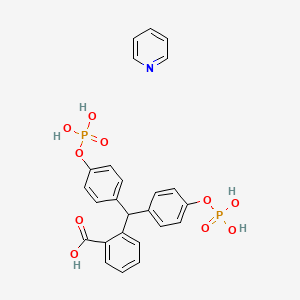



![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)
